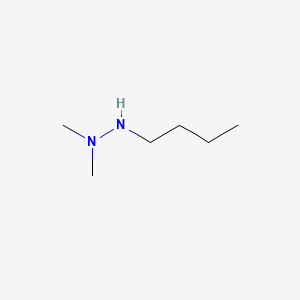

2-Butyl-1,1-dimethylhydrazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

54007-23-7 |

|---|---|

Molecular Formula |

C6H16N2 |

Molecular Weight |

116.20 g/mol |

IUPAC Name |

2-butyl-1,1-dimethylhydrazine |

InChI |

InChI=1S/C6H16N2/c1-4-5-6-7-8(2)3/h7H,4-6H2,1-3H3 |

InChI Key |

RDWYDKHTFLJQJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNN(C)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Butyl 1,1 Dimethylhydrazine

Nucleophilic Characteristics of the Hydrazine (B178648) Nitrogen Centers

The reactivity of 2-butyl-1,1-dimethylhydrazine is significantly influenced by the nucleophilic nature of its two nitrogen atoms. The presence of lone pairs of electrons on both nitrogens allows the molecule to act as a nucleophile, participating in a variety of chemical reactions.

Basicity and Lone Pair Electronic Structure Influence

The basicity of hydrazines is a key factor in their nucleophilicity. In this compound, the nitrogen atom substituted with two methyl groups and one butyl group is the more sterically hindered, but also the more electron-rich due to the inductive effect of the alkyl groups. This increased electron density enhances its ability to donate a lone pair of electrons, making it a potent nucleophilic center. researchgate.net The other nitrogen atom, bonded to two hydrogen atoms, is less sterically hindered but also less basic. The interplay between steric hindrance and electronic effects determines which nitrogen atom will preferentially react in a given chemical transformation.

Comparative Nucleophilicity Studies with Other Amines and Hydrazines

Kinetic studies comparing the nucleophilicity of various amines and hydrazines have provided valuable insights into the reactivity of this compound's structural analogs, such as 1,1-dimethylhydrazine (B165182). Research has shown that methylation increases the nucleophilicity of the substituted nitrogen atom while decreasing the reactivity of the adjacent nitrogen. researchgate.net For instance, in reactions with benzhydrylium ions, the tertiary nitrogen atom of 1,1-dimethylhydrazine is the more reactive site under kinetic control. researchgate.net

Comparisons with simple amines reveal that the introduction of an amino group to ammonia (B1221849) (forming hydrazine) increases nucleophilicity, but less so than the introduction of a methyl group. researchgate.net For example, hydrazine has a reactivity similar to methylamine (B109427) in both acetonitrile (B52724) and water. researchgate.net The nucleophilicity of amines and hydrazines is influenced by the solvent, with reactivities being about 100 times lower in water than in acetonitrile, though the relative reactivity trends remain similar in both solvents. researchgate.net The table below, derived from studies on related compounds, illustrates the trend of increasing nucleophilicity with alkyl substitution on the nitrogen atom.

| Compound | Nucleophilicity Parameter (N) in MeCN |

| 1,2-dimethylhydrazine | 16.15 |

| 1,3-diaminopropane | 14.02 |

| (2S,5S)-5-benzyl-2-(tert-butyl)-3-methylimidazolidin-4-one | 5.44 |

| Data sourced from studies on various N-nucleophiles and provides a comparative context for the reactivity of substituted hydrazines. lmu.de |

Reactions with Carbonyl Compounds: Formation of Hydrazones and Related Derivatives

A characteristic reaction of this compound, like other 1,1-disubstituted hydrazines, is its condensation with carbonyl compounds.

Condensation Reactions with Aldehydes and Ketones

This compound readily reacts with aldehydes and ketones to form N,N-dimethylhydrazones. researchgate.net This reaction typically involves the nucleophilic attack of the less sterically hindered nitrogen atom of the hydrazine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. dcu.ie The resulting hydrazone contains a carbon-nitrogen double bond (C=N). The formation of these hydrazones is often efficient and can be achieved under mild conditions. researchgate.netnsf.gov For example, N,N-dimethylhydrazones are prepared in high yields directly from aldehydes or ketones and unsymmetrical dimethylhydrazine. researchgate.net

Utility of Hydrazones as Synthetic Intermediates

The hydrazones derived from this compound are valuable synthetic intermediates. nih.gov The electron-rich carbon-nitrogen double bond in these hydrazones enables their participation in various cycloaddition reactions, leading to the synthesis of heterocyclic compounds. nih.gov The hydrazone moiety can also be cleaved under specific conditions to regenerate the carbonyl group or can be reduced to the corresponding hydrazine. nsf.gov This versatility makes them useful in multi-step organic syntheses. For instance, N,N-dimethylhydrazones can be reduced to the corresponding hydrazines using reagents like primary amine boranes. nsf.gov Furthermore, the hydrazone can act as a nucleophile itself, as demonstrated by the reaction of furfural-hydrazone with n-butyl bromide to form a hydrazonium salt. nih.gov

Reactions with Electrophilic Reagents

The nucleophilic nitrogen centers of this compound make it reactive towards a variety of electrophilic reagents. These reactions can occur at either nitrogen atom, depending on the nature of the electrophile and the reaction conditions.

Alkylation reactions with alkyl halides can lead to the formation of more substituted hydrazines. For example, the reaction of a monosubstituted hydrazine with an alkyl bromide can yield a disubstituted product. thieme-connect.de The reaction of 1,1,1-trialkylhydrazinium salts with alkyl or acyl halides can also produce more complex hydrazine derivatives. google.com

The reaction with silyl (B83357) halides, such as trimethylchlorosilane, leads to the formation of silylhydrazines. sibran.ru These organosilicon derivatives of hydrazines are themselves useful reagents in organic synthesis. sibran.ru The reactivity of this compound with electrophiles is a cornerstone of its application in the synthesis of more complex molecules.

| Reagent Type | Product Type |

| Carbonyl Compounds (Aldehydes, Ketones) | Hydrazones |

| Alkyl Halides | Substituted Hydrazines/Hydrazinium (B103819) Salts |

| Silyl Halides | Silylhydrazines |

Acylation and Sulfonylation of Hydrazine Moieties

The presence of the N-N bond and the lone pair of electrons on the nitrogen atoms makes hydrazines, including this compound, susceptible to reactions with electrophilic reagents like acyl and sulfonyl chlorides.

Acylation: The reaction of hydrazines with acylating agents, such as acid chlorides or anhydrides, typically results in the formation of acylhydrazines. In the case of 1,1-disubstituted hydrazines, acylation is expected to occur at the unsubstituted nitrogen atom. This reaction is a common method for the synthesis of various substituted hydrazine derivatives. For instance, the acylation of 1,1-dimethylhydrazine with various acylating agents has been documented. researchgate.net The resulting N'-acyl-N,N-dimethylhydrazides can be further utilized in organic synthesis.

Sulfonylation: Similar to acylation, sulfonylation involves the reaction of a hydrazine with a sulfonyl chloride. This reaction leads to the formation of a sulfonohydrazide. The sulfonylation of hydrazones, which can be derived from hydrazines, has been reported as a pathway to various sulfur-containing organic compounds. acs.org For example, a catalyst-free reaction of para-quinone methides with sulfonyl hydrazides leads to the formation of diarylmethyl sulfones through a 1,6-conjugate addition/aromatization/sulfonylation cascade. acs.org

| Reaction Type | Reagent | Functional Group Introduced |

| Acylation | Acid Chloride (R-COCl) | Acyl group (R-CO-) |

| Acylation | Acid Anhydride (B1165640) ((RCO)₂O) | Acyl group (R-CO-) |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonyl group (R-SO₂-) |

Reactions with Alkylating Agents

The nitrogen atoms in this compound possess nucleophilic character, making them reactive towards alkylating agents such as alkyl halides. The less sterically hindered nitrogen is generally the preferred site of alkylation.

In studies involving other 1,1-dialkylhydrazines, it has been shown that the tertiary nitrogen atom is significantly more reactive than the primary amino group. acs.org For example, the reaction of 2-(2-cyanoethyl)-1,1-dimethylhydrazine with various alkylating agents like prop-2-ynyl bromide, 1,3-dibromopropyne, and allyl bromide results in the alkylation of the tertiary nitrogen atom, forming the corresponding hydrazinium bromides. researchgate.net This preference for N-alkylation at the tertiary nitrogen is a key aspect of the reactivity of such substituted hydrazines. researchgate.net The use of strong alkylating agents like benzyl (B1604629) chloride and dimethyl sulfate (B86663) with arylhydrazones can lead to rearrangements and the formation of N-substituted indoles. researchgate.net

Cyclization Reactions Leading to Heterocyclic Frameworks

Substituted hydrazines like this compound are valuable precursors in the synthesis of various nitrogen-containing heterocyclic compounds. These reactions often involve condensation with difunctional electrophiles, leading to the formation of stable ring structures.

Synthesis of Pyrazoles and Triazoles

Pyrazoles: Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A common and versatile method for their synthesis is the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. beilstein-journals.orgdergipark.org.tr The reaction of 1,1-disubstituted hydrazines with β-chlorovinyl ketones can lead to the formation of 1,3-disubstituted pyrazoles. researchgate.net For instance, the reaction of alkyl 2-chlorovinyl ketones with tert-butylhydrazine (B1221602) yields 1-(tert-butyl)-3- and -5-disubstituted pyrazoles. researchgate.net Similarly, reactions involving 1,1-dimethylhydrazine can sometimes proceed with the elimination of an alkyl substituent to form pyrazole (B372694) derivatives. researchgate.net

Triazoles: Triazoles are five-membered heterocycles with three nitrogen atoms. The synthesis of 1,2,4-triazoles can be achieved through the reaction of hydrazines with various reagents. One established method is the Einhorn-Brunner reaction, which involves the condensation of a hydrazine with a diacylamine. scispace.com Another approach is the Pellizzari reaction, where an amide is heated with an acyl hydrazide. scispace.com More contemporary methods include the reaction of hydrazines with formamide (B127407) under microwave irradiation or the multicomponent reaction of aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate. organic-chemistry.org The reaction of 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde with dimethylhydrazine results in the formation of the corresponding hydrazone, demonstrating the integration of the triazole moiety. mdpi.com

| Heterocycle | Key Reactants | General Reaction Type |

| Pyrazole | 1,3-Dicarbonyl compound | Condensation |

| Pyrazole | β-Chlorovinyl ketone | Cyclocondensation |

| 1,2,4-Triazole | Diacylamine | Einhorn-Brunner Reaction |

| 1,2,4-Triazole | Amide and Acyl hydrazide | Pellizzari Reaction |

Formation of Other Nitrogen-Containing Heterocycles

The versatility of substituted hydrazines extends to the synthesis of a wide array of other nitrogen-containing heterocycles. mdpi.comfrontiersin.orguou.ac.inmdpi.com For example, the reaction of 1,1-dimethylhydrazine with 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives can lead to the formation of quinoline-based hydrazones. mdpi.com Furthermore, intramolecular cyclization of appropriately substituted hydrazines can lead to the formation of various ring systems. For instance, the intramolecular cyclization of 1,2-Boc-substituted hydrazines bearing an alkyne substituent can afford 3-pyrazolines. csic.es The development of green synthesis methods, utilizing solid catalysts and non-traditional activation, has expanded the scope of these cyclization reactions. mdpi.com

Oxidative Transformations and Their Products

The oxidation of hydrazines can lead to a variety of products depending on the oxidant and the reaction conditions. These transformations are of interest due to the potential formation of both stable and reactive intermediates.

Controlled Oxidation Reactions

The controlled oxidation of 1,1-dimethylhydrazine (UDMH), a closely related compound, has been studied extensively. The autoxidation of UDMH in the presence of air yields formaldehyde (B43269) dimethylhydrazone as a major product, along with nitrogen and water. dtic.mil Minor products include dimethylamine (B145610), dimethylnitrosamine, and formaldehyde. dtic.mil The oxidation of UDMH with hydrogen peroxide can also produce N-nitrosodimethylamine (NDMA), particularly at neutral and alkaline pH and in the presence of copper catalysis. nih.gov Other oxidation products identified include dimethylamine, methanol (B129727), and formaldehyde dimethylhydrazone. nih.gov Catalytic oxidation of UDMH over a Pt/SiO2 catalyst has been shown to be a two-step process involving the initial blockage of active sites followed by the combustion of surface residues. nih.gov The electrochemical oxidation of 1,1-dimethylhydrazine proceeds via a two-electron oxidation to form 1,1-dimethyldiazene, which then undergoes slower chemical decomposition. utexas.edu

| Oxidant | Major Products from 1,1-Dimethylhydrazine Oxidation |

| Air (autoxidation) | Formaldehyde dimethylhydrazone, Nitrogen, Water |

| Hydrogen Peroxide | N-nitrosodimethylamine (NDMA), Dimethylamine, Methanol, Formaldehyde dimethylhydrazone |

Formation of Azodialkanes and Related Species

The oxidation of 1,1-disubstituted hydrazines is a key pathway to various reactive intermediates and nitrogen-containing compounds. While the direct formation of azodialkanes from this compound is not explicitly documented, the oxidation of analogous 1,1-dialkylhydrazines provides insight into the expected reactivity.

The oxidation of 1,1-dialkylhydrazines can lead to the formation of a "diazo-like species". acs.org This process typically involves a two-electron oxidation, generating a 1,1-dialkyldiazenium cation. This cation is a reactive intermediate that can undergo various subsequent reactions. For instance, the autoxidation of 1,1-dimethylhydrazine (UDMH) yields formaldehyde dimethylhydrazone as a major product, alongside nitrogen and water. dtic.mil This reaction is catalyzed by metals and is thought to proceed via a free-radical chain mechanism. dtic.mil Other products from UDMH oxidation can include dimethylnitrosamine, diazomethane, and formaldehyde. dtic.milnih.gov

Under Swern oxidation conditions, carbamate-protected alkylhydrazines are cleanly converted to their corresponding hydrazones. researchgate.net This suggests that, with appropriate reagents, the -NH2 group of this compound can be oxidized to form a hydrazone. The general pathway for the oxidation of 1,1-dialkylhydrazines can be influenced by the pH and the presence of catalysts, such as copper. nih.gov

Table 1: Major Products from the Autoxidation of 1,1-Dimethylhydrazine (UDMH) Data extrapolated from studies on UDMH as an analogue for this compound.

| Reactant | Major Products | Reference |

| 1,1-Dimethylhydrazine (in air) | Formaldehyde dimethylhydrazone, Nitrogen, Water | dtic.mil |

Coordination Chemistry with Metal Centers

The coordination chemistry of this compound is anticipated to be rich, given the versatile ligating ability of related hydrazine derivatives. The two nitrogen atoms, with their lone pairs of electrons, can act as donor sites, allowing the molecule to bind to metal centers. The coordination behavior will be influenced by the steric bulk of the butyl and methyl groups and the electronic nature of the nitrogen atoms.

Formation of Metal-Hydrazido Complexes

A significant aspect of hydrazine coordination chemistry is the formation of hydrazido complexes. This typically involves the deprotonation of the hydrazine ligand upon coordination to a metal center. For 1,1-dialkylhydrazines, this can result in hydrazido(1-) (-NNR2) or hydrazido(2-) (=NNR2) ligands.

Studies on titanium complexes have shown that less sterically demanding 1,1-dialkylhydrazines, such as 1,1-dimethylhydrazine, react with titanium precursors like Ti(NMe2)2Cl2 to form dimeric, hydrazido-bridged complexes. organic-chemistry.org In these structures, the hydrazido(2-) ligand bridges two titanium centers. organic-chemistry.org The reaction of 1,1-diphenylhydrazine, a bulkier analogue, with the same titanium precursor yields a monomeric, terminal titanium hydrazido(2-) species. organic-chemistry.org This suggests that the steric profile of the hydrazine is crucial in determining the final structure of the complex.

Iron porphyrin complexes can also react with 1,1-dialkylhydrazines to form iron-nitrene complexes, which are formally considered hydrazido(2-) complexes of iron(IV). tandfonline.comacs.org These reactions demonstrate the ability of the metal center to activate the N-N bond of the hydrazine ligand. Molybdenum and tungsten dinitrogen complexes can also be converted to hydrazido(2-) complexes, which can then be functionalized. illinois.edu

Table 2: Examples of Metal-Hydrazido Complexes from 1,1-Dialkylhydrazine Analogues

| Metal Precursor | Hydrazine Ligand | Resulting Complex Type | Reference |

| Ti(NMe2)2Cl2 | 1,1-Dimethylhydrazine | Dimeric µ-hydrazido(2-)-bridged complex | organic-chemistry.org |

| Ti(NMe2)2Cl2 | 1,1-Diphenylhydrazine | Monomeric terminal hydrazido(2-) complex | organic-chemistry.org |

| Iron Porphyrin | 1,1-Dialkylhydrazines | Iron-nitrene [hydrazido(2-)] complex | acs.org |

Role of this compound as a Ligand

As a ligand, this compound can exhibit several modes of coordination. It can act as a simple monodentate ligand, coordinating to a metal center through the terminal, unsubstituted nitrogen atom (-NH2). This is the most straightforward interaction, forming a coordinate covalent bond. wikipedia.org

Furthermore, it can serve as a precursor for more complex ligands. For example, 1,1-dialkylhydrazines are used in the synthesis of N-aminoamidinate ligands. google.com This involves reacting the hydrazine with an acetimidoethyl ester hydrochloride in the presence of a base. google.com The resulting amidine can then be used to form metal complexes with a variety of transition metals, including palladium, iron, and cobalt. google.com

In polynuclear complexes, such as triruthenium clusters, 1,1-dimethylhydrazine can act as a bridging ligand. libretexts.org Upon reaction with the cluster, the hydrazine can bridge multiple metal centers, often undergoing transformations to form µ3-hydrazido ligands. libretexts.org The versatility of metal complexes allows them to adopt various molecular geometries and oxidation states, which are influenced by the nature of the ligands bound to them. nih.govistl.org The specific architecture and reactivity of complexes containing this compound would depend on the metal center, its oxidation state, and the other ligands present in the coordination sphere. wikipedia.org

Spectroscopic Characterization Techniques for Structural Elucidation of 2 Butyl 1,1 Dimethylhydrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Butyl-1,1-dimethylhydrazine by mapping the chemical environments of its hydrogen and carbon atoms.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for each unique proton environment. The electron-withdrawing effect of the nitrogen atoms will cause protons on adjacent carbons (alpha-protons) to appear at a higher chemical shift (downfield) compared to those further away.

The N,N-dimethyl group is expected to produce a sharp singlet, as the six protons are chemically equivalent and have no adjacent protons to couple with. The protons of the n-butyl group will exhibit characteristic splitting patterns (n+1 rule) due to coupling with adjacent protons. The terminal methyl group (CH₃) will appear as a triplet, the two methylene (B1212753) groups (CH₂) will be complex multiplets, and the methylene group attached to the nitrogen will be a triplet. The proton on the secondary nitrogen (-NH-) is expected to be a broad singlet, and its chemical shift can be variable.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| N(CH₃)₂ | 2.2 - 2.4 | Singlet (s) | 6H |

| N-CH ₂-CH₂-CH₂-CH₃ | 2.5 - 2.7 | Triplet (t) | 2H |

| N-CH₂-CH ₂-CH₂-CH₃ | 1.3 - 1.5 | Multiplet (m) | 2H |

| N-CH₂-CH₂-CH ₂-CH₃ | 1.2 - 1.4 | Multiplet (m) | 2H |

| N-CH₂-CH₂-CH₂-CH ₃ | 0.8 - 1.0 | Triplet (t) | 3H |

| NH | Variable | Broad Singlet (br s) | 1H |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in unique chemical environments. The carbon atoms directly bonded to nitrogen will be deshielded and appear at a higher chemical shift. The chemical shifts generally decrease as the carbons get further from the electronegative nitrogen atoms.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| N(C H₃)₂ | 45 - 50 |

| N-C H₂-CH₂-CH₂-CH₃ | 55 - 60 |

| N-CH₂-C H₂-CH₂-CH₃ | 30 - 35 |

| N-CH₂-CH₂-C H₂-CH₃ | 20 - 25 |

| N-CH₂-CH₂-CH₂-C H₃ | 13 - 15 |

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other (typically separated by two or three bonds). For this compound, this would show clear cross-peaks connecting the adjacent methylene and methyl groups of the butyl chain, confirming their sequence. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond C-H coupling). fiveable.menih.gov This would allow for the definitive assignment of each carbon in the butyl chain by linking it to its known proton signal. For example, the triplet at ~2.6 ppm would show a correlation to the carbon signal at ~57 ppm, confirming this as the N-CH₂ group.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation patterns under ionization, which provides further structural evidence.

In electron ionization (EI) mass spectrometry, this compound (molar mass: 116.20 g/mol ) will form a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 116. libretexts.org This molecular ion is energetically unstable and will undergo fragmentation. modgraph.co.uk

A primary and characteristic fragmentation pathway for amines and hydrazines is alpha-cleavage , which involves the breaking of a C-C bond adjacent to the nitrogen atom. youtube.comlibretexts.orglibretexts.org This cleavage results in the formation of a stable, resonance-stabilized cation.

Two main alpha-cleavage pathways are possible for the molecular ion of this compound:

Loss of a propyl radical (•C₃H₇): Cleavage of the bond between the first and second carbon of the butyl chain results in a prominent fragment ion at m/z 73 . This is often the base peak in the spectrum due to the stability of the resulting cation.

Loss of a methyl radical (•CH₃): Cleavage of a C-N bond can lead to the loss of one of the methyl groups, resulting in a fragment at m/z 101 .

Further fragmentation of the butyl chain can also occur, leading to smaller fragments. st-andrews.ac.uk The mass spectrum available from the NIST database shows a strong molecular ion peak at m/z 116 and a base peak at m/z 73, which strongly supports the proposed alpha-cleavage fragmentation. libretexts.org

Major Ions in the Mass Spectrum of this compound libretexts.org

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 116 | [CH₃(CH₂)₃NHN(CH₃)₂]⁺• | Molecular Ion (M⁺•) |

| 101 | [CH₃(CH₂)₃NHN(CH₃)]⁺ | Loss of •CH₃ |

| 73 | [CH₂NHN(CH₃)₂]⁺ | Alpha-cleavage: Loss of •C₃H₇ |

| 58 | [HN(CH₃)₂]⁺ | Cleavage of N-N bond |

| 45 | [CH₃N₂H₂]⁺ | Rearrangement and cleavage |

| 43 | [C₃H₇]⁺ or [(CH₃)₂N]⁺ | Propyl cation or Dimethylamino cation |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, typically to four or more decimal places. uky.eduyoutube.com This precision allows for the unambiguous determination of a molecule's elemental composition.

For this compound, the molecular formula is C₆H₁₆N₂. The calculated exact mass for the monoisotopic molecular ion [M]⁺• is 116.13135. An HRMS measurement yielding a mass very close to this value (within a few parts per million, ppm) would confirm the elemental composition C₆H₁₆N₂, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). researchgate.net

Coupled GC-MS Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile compounds. In the analysis of this compound, the gas chromatograph separates the compound from the sample matrix, after which the mass spectrometer fragments the molecule and separates the resulting ions based on their mass-to-charge ratio (m/z).

The electron ionization (EI) mass spectrum of this compound (C₆H₁₆N₂) reveals a molecular weight of 116.20 g/mol . nist.gov The fragmentation pattern is characteristic of alkylhydrazines and provides significant structural information. The molecular ion peak ([M]⁺) may be observed at m/z 116, although it can be weak due to the instability of the parent ion.

Key fragmentation pathways for N,N-dialkylhydrazines involve α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and cleavage of the N-N bond. For this compound, a prominent fragmentation pathway is the loss of a propyl radical (C₃H₇•) via cleavage of the C-C bond beta to the N-N group, leading to a stable, resonance-delocalized ion at m/z 73. Another significant fragmentation is the cleavage of the N-N bond, which can produce ions corresponding to the dimethylamino group at m/z 44 or 45, and the butylamino group. The NIST Chemistry WebBook provides mass spectral data for this compound, which can be used for identification. nist.gov The use of GC-MS for identifying hydrazine (B178648) derivatives in various samples is a well-established technique. rjpbr.comresearchgate.netnih.govresearchgate.net

Table 1: Prominent Mass Fragments for this compound

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Intensity |

|---|---|---|

| 116 | [C₆H₁₆N₂]⁺ (Molecular Ion) | Low |

| 101 | [M - CH₃]⁺ | Moderate |

| 73 | [M - C₃H₇]⁺ | High |

| 58 | [C₃H₈N]⁺ | High |

| 45 | [CH₅N₂]⁺ | High |

Note: Relative intensities are qualitative and based on typical fragmentation patterns for similar compounds.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy for Characteristic Absorption Bands

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. The IR spectrum of this compound is expected to show characteristic bands for N-H, C-H, C-N, and N-N bonds.

Drawing comparisons with the closely related 1,1-dimethylhydrazine (B165182) (UDMH), the spectrum would be dominated by absorptions from the butyl and dimethylamino groups. rsc.orgdntb.gov.uadtic.mil The N-H stretching vibration of the secondary amine is expected to appear as a moderate to weak band in the 3200-3400 cm⁻¹ region. Strong absorptions corresponding to the asymmetric and symmetric stretching of C-H bonds in the butyl and methyl groups will be present in the 2850-3000 cm⁻¹ range. mdpi.com The N-H bending vibration typically appears around 1600 cm⁻¹. The C-N stretching vibrations are expected in the fingerprint region, generally between 1000 and 1250 cm⁻¹. The N-N stretching vibration is often weak in the IR spectrum and can be difficult to assign definitively but is expected in the 1000-1150 cm⁻¹ range. dntb.gov.ua

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200 - 3400 | N-H Stretch | Secondary Amine |

| 2850 - 3000 | C-H Stretch | Alkyl (CH₃, CH₂) |

| ~1600 | N-H Bend | Secondary Amine |

| 1450 - 1470 | C-H Bend (Scissoring) | Methylene (CH₂) |

| 1370 - 1380 | C-H Bend (Symmetric) | Methyl (CH₃) |

| 1000 - 1250 | C-N Stretch | Alkylamine |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. It detects molecular vibrations that result in a change in the polarizability of the molecule. For molecules with a center of symmetry, Raman and IR spectroscopy are mutually exclusive; however, for a molecule with low symmetry like this compound (C₁ symmetry), most vibrational modes will be active in both. dntb.gov.ua

The N-N stretching vibration, which is often weak in the IR spectrum, typically gives a stronger signal in the Raman spectrum and is expected around 1000-1100 cm⁻¹. researchgate.net The C-N stretching vibrations will also be visible, as will the various C-H stretching and bending modes. acs.org Raman spectroscopy is particularly useful for studying the skeletal vibrations of the carbon chain and the N-N bond, providing a more complete picture of the molecule's vibrational framework. nih.gov

Table 3: Expected Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2850 - 3000 | C-H Stretch | Alkyl (CH₃, CH₂) |

| 1440 - 1470 | C-H Bend | Alkyl (CH₃, CH₂) |

| 1000 - 1100 | N-N Stretch | Hydrazine |

| 800 - 1000 | C-N Stretch | Alkylamine |

Electronic Spectroscopy and Photoelectron Studies

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. Molecules with π-systems or heteroatoms with non-bonding electrons can absorb UV or visible light, promoting an electron from a lower-energy molecular orbital to a higher-energy one. wikipedia.org

This compound is a saturated compound, meaning it lacks π-bonds and therefore cannot undergo π→π* transitions. The primary electronic transitions available to this molecule involve the promotion of non-bonding (n) electrons from the nitrogen lone pairs into anti-bonding sigma orbitals (σ). These are known as n→σ transitions. libretexts.orglibretexts.org

These n→σ* transitions are typically high in energy and occur at short wavelengths, usually below 220 nm in the far-UV region. For example, unsymmetrical dimethylhydrazine (UDMH) exhibits low absorption at 254 nm but high absorption around 190 nm, which is characteristic of n→σ* transitions in alkylhydrazines. nih.gov Therefore, this compound is expected to be transparent in the standard UV-Vis range (220-700 nm) but will show absorption in the vacuum-UV region.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength (λₘₐₓ) |

|---|

Photoelectron Spectroscopy for Valence Electronic Structure

Photoelectron spectroscopy (PES) provides direct experimental measurement of the binding energies of electrons in a molecule's valence orbitals. This technique is particularly insightful for studying hydrazine derivatives because it can resolve the energies of the two nitrogen lone pairs. acs.org

In hydrazine and its derivatives, the two nitrogen lone pairs can interact through-space and through-bond, leading to a splitting of their ionization energies. For 1,1-dimethylhydrazine, the highest occupied molecular orbital (HOMO) corresponds to the lone pair on the dimethyl-substituted nitrogen atom. acs.orgnih.gov The ionization energies for the nitrogen lone pairs in 1,1-dimethylhydrazine have been experimentally determined, with the vertical ionization energy (IEᵥ) of the HOMO measured at approximately 8.86 eV. nih.govacs.org

For this compound, a similar electronic structure is expected. The butyl group, being slightly more electron-donating than a methyl group, may cause a small decrease in the ionization energies compared to 1,1-dimethylhydrazine. The spectrum would show two distinct bands at the low-energy end corresponding to the ionization from the symmetric and antisymmetric combinations of the nitrogen lone pair orbitals. The energy difference between these two bands provides information about the dihedral angle and the interaction between the lone pairs. acs.org

Table 5: Expected Valence Ionization Energies for this compound

| Molecular Orbital | Description | Expected Vertical Ionization Energy (eV) |

|---|---|---|

| HOMO | n⁺ (Antisymmetric combination of N lone pairs) | ~8.7 - 8.9 |

Note: Energies are estimated based on data for 1,1-dimethylhydrazine. nih.govacs.org

Chromatographic Methods for Purity Assessment and Identification

Chromatographic techniques are paramount in the analysis of this compound, offering high-resolution separation and sensitive detection. These methods are crucial for determining the purity of the compound and for its unambiguous identification in various matrices.

Gas chromatography is a cornerstone technique for the analysis of volatile compounds like this compound. Its high efficiency in separating components of a mixture makes it ideal for purity assessment.

Retention Behavior: The retention behavior of this compound in a gas chromatographic system is a key identifying parameter. The NIST Chemistry WebBook reports a normal alkane retention index (RI) of 815 for this compound on a non-polar OV-101 capillary column. nist.gov This index provides a standardized measure of its elution time relative to a series of n-alkane standards, aiding in its identification across different GC systems and analytical conditions.

Mass Spectrometry (MS) Detection: When coupled with a mass spectrometer (GC-MS), gas chromatography provides not only retention time data but also detailed structural information through mass spectra. The electron ionization (EI) mass spectrum of this compound reveals a characteristic fragmentation pattern that can be used for its definitive identification. The fragmentation of amines and hydrazines in MS is a well-understood process, typically involving alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. For this compound, this would lead to the formation of specific fragment ions that are indicative of its structure.

Atomic Emission Detection (AED): For element-specific detection, a gas chromatograph can be coupled with an atomic emission detector (GC-AED). This powerful technique allows for the selective detection of compounds containing specific elements. In the case of this compound, the AED can be tuned to detect the atomic emission lines of nitrogen, providing a highly selective chromatogram that highlights the presence of nitrogen-containing compounds. This is particularly useful for analyzing complex samples where interferences might obscure the target analyte when using less selective detectors. The principle of GC-AED involves the atomization of the eluting compounds in a high-energy plasma, which excites the atoms and causes them to emit light at their characteristic wavelengths. This emission is then detected, providing both qualitative and quantitative information about the elemental composition of the analyte.

Table 1: Gas Chromatographic Data for this compound

| Parameter | Value | Column Type | Reference |

| Retention Index (RI) | 815 | OV-101 (non-polar) | nist.gov |

High-performance liquid chromatography (HPLC) offers a complementary separation technique to GC, particularly for less volatile or thermally labile compounds. When coupled with mass spectrometry (HPLC-MS), it becomes a powerful tool for the identification and quantification of a wide range of analytes. While specific HPLC-MS methods for this compound are not extensively documented in publicly available literature, methods developed for the closely related and well-studied compound 1,1-dimethylhydrazine (UDMH) can be readily adapted.

Derivatization: A common strategy in the HPLC analysis of hydrazines is pre-column derivatization. This process involves reacting the analyte with a reagent to form a derivative that is more amenable to chromatographic separation and detection. Aromatic aldehydes are frequently used as derivatizing agents for hydrazines, forming stable hydrazones that exhibit strong ultraviolet (UV) absorbance and can be readily ionized in a mass spectrometer. This approach enhances the sensitivity and selectivity of the analysis. For this compound, a similar derivatization strategy would be expected to yield a derivative suitable for HPLC-MS analysis.

Reversed-Phase HPLC: The separation of the derivatized hydrazine is typically achieved using reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase. The elution of the derivative is controlled by the composition of the mobile phase, allowing for the separation of the target analyte from other components in the sample.

Tandem Mass Spectrometry (MS/MS): For enhanced selectivity and confirmation of identity, tandem mass spectrometry (MS/MS) is often employed. In this technique, the molecular ion of the derivatized analyte is selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting fragment ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides a highly specific and sensitive method for quantification and identification, minimizing the potential for interference from matrix components. The fragmentation pattern of the derivatized this compound would provide definitive structural confirmation.

Table 2: Common Derivatizing Agents for Hydrazine Analysis by HPLC

| Derivatizing Agent | Resulting Derivative | Detection Method |

| 2-Naphthaldehyde | Naphthaldehyde hydrazone | UV, MS |

| 2-Pyridinecarboxaldehyde | Pyridinecarboxaldehyde hydrazone | UV, MS |

| 2-Quinolinecarboxaldehyde | Quinolinecarboxaldehyde hydrazone | UV, MS |

| Phenylglyoxal | Phenylglyoxal hydrazone | UV, MS |

Computational and Theoretical Investigations of 2 Butyl 1,1 Dimethylhydrazine

Quantum Chemical Calculations of Electronic Structure

Determination of Molecular Orbitals and Energy Levels

No specific studies detailing the molecular orbitals (e.g., HOMO, LUMO) and their corresponding energy levels for 2-Butyl-1,1-dimethylhydrazine were found. Such calculations would typically involve methods like Density Functional Theory (DFT) or Hartree-Fock (HF) to solve the Schrödinger equation for the molecule, yielding insights into its reactivity and electronic properties.

Analysis of Electronic Charge Distribution

A detailed analysis of the electronic charge distribution, often determined through methods like Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or mapping of the electrostatic potential, is not available for this compound. This type of analysis would reveal the partial charges on each atom, indicating the molecule's polarity and potential sites for electrophilic or nucleophilic attack.

Molecular Modeling of Conformations and Isomers

Conformational Analysis of the Butyl Chain and Hydrazine (B178648) Moiety

Specific research on the conformational landscape of this compound, which would involve studying the rotation around the C-C bonds of the butyl group and the C-N and N-N bonds of the hydrazine moiety, has not been published. This analysis would identify the different spatial arrangements (conformers) of the molecule.

Energetic Landscape of Conformational Isomers

Without conformational analysis, the relative energies of different isomers and the energy barriers for their interconversion remain undetermined. A potential energy surface scan would be required to identify the most stable (lowest energy) conformers.

Reaction Mechanism Elucidation through Computational Methods

There are no available computational studies that elucidate the mechanisms of reactions involving this compound. Such research would typically model the transition states and intermediates of a proposed reaction pathway to determine its feasibility and kinetics.

Transition State Analysis for Key Transformations

Transition state theory is a cornerstone of computational reaction dynamics, allowing for the calculation of rate constants for elementary reactions. nist.gov A transition state represents the highest energy point along a reaction coordinate, and its structure and energy are critical for understanding reaction mechanisms and kinetics.

For this compound, key transformations would include thermal decomposition, oxidation, and dissociation pathways. For instance, the dissociation of the 1,1-dimethylhydrazine (B165182) ion has been investigated using threshold photoelectron-photoion coincidence (TPEPICO) spectroscopy, supported by theoretical modeling. acs.org These studies identified multiple transition states for processes like the loss of a methyl radical. acs.org

A similar computational analysis for this compound would involve:

Locating Transition State Geometries: Using quantum chemical methods like Density Functional Theory (DFT), the geometry of the transition state for a specific reaction (e.g., N-N bond cleavage, C-N bond cleavage, or hydrogen atom loss) would be optimized.

Frequency Calculations: A frequency calculation on the optimized geometry is performed to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy Calculation: The energy difference between the transition state and the reactants provides the activation energy (Ea), a key parameter in the Arrhenius equation for the reaction rate constant.

For example, in the dissociation of the 1,1-dimethylhydrazine ion, seven distinct transition states were located for the methyl radical loss channel alone, highlighting the complexity of the potential energy surface. acs.org A similar investigation for this compound would likely reveal competing pathways involving the butyl group, such as fragmentation or rearrangement.

Reaction Pathway Prediction and Energetics

Computational chemistry allows for the exploration of entire reaction pathways and the calculation of their associated energy changes. This is crucial for determining the most likely mechanism for a given transformation and predicting the thermodynamic stability of reactants, intermediates, and products.

Methods such as DFT and ab initio calculations are used to map out the potential energy surface (PES) of a reaction. arxiv.org By calculating the Gibbs free energies (ΔG) of formation and reaction for various possible isomers and products, the most thermodynamically stable species can be identified. scielo.br For example, a theoretical study on substituted diphenylhydrazine isomers used Gibbs free energy calculations to determine the most stable isomer, which correlated with the one most successfully synthesized experimentally. scielo.br

For this compound, this type of analysis could be applied to:

Conformational Analysis: Identifying the most stable conformer(s) by calculating the relative energies of different spatial arrangements of the butyl group.

Reaction Thermochemistry: Calculating the enthalpy (ΔH) and Gibbs free energy (ΔG) for potential reactions, such as its use in atomic layer deposition or its oxidation. science.govaip.org For example, DFT calculations have been used to explore the reaction energies of hydrazine derivatives, suggesting that hydrazine is a better source of NHx species than its substituted counterparts in certain contexts. atomiclayerdeposition.com The energetics of the reaction between chlorine atoms and hydrazine has also been studied, identifying the formation of the hydrazyl (N2H3) radical. jhuapl.edu

Prediction of Spectroscopic Parameters from Theoretical Models

Computational models are highly effective at predicting spectroscopic parameters, which can be used to identify and characterize molecules, as well as to validate experimental results.

Calculation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. The most common method is the Gauge-Invariant Atomic Orbital (GIAO) approach, typically used in conjunction with DFT functionals like B3LYP and appropriate basis sets. scielo.brresearchgate.net

For this compound, calculations would predict the chemical shifts for the protons and carbons of the butyl group, the two methyl groups, and the NH₂ group. These calculated shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), provide a theoretical spectrum that can aid in the assignment of experimental signals. scielo.br Studies on other hydrazines have shown a strong correlation between calculated and experimental NMR data. science.govscielo.br The predicted shifts are sensitive to the molecule's geometry and electronic environment, providing insights into substituent effects. scielo.br

Table 1: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Group | Calculated ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) |

| N-CH₃ | ~2.3 - 2.6 | ~45 - 50 |

| N-NH₂ | ~3.0 - 3.5 | - |

| Butyl -CH₂- (alpha) | ~2.5 - 2.8 | ~55 - 60 |

| Butyl -CH₂- (beta) | ~1.3 - 1.6 | ~28 - 32 |

| Butyl -CH₂- (gamma) | ~1.2 - 1.5 | ~20 - 23 |

| Butyl -CH₃ (delta) | ~0.8 - 1.0 | ~13 - 15 |

Note: These values are illustrative estimates based on typical chemical shifts for similar functional groups and are not from specific calculations on this compound. sigmaaldrich.compaulussegroup.com

Simulation of Vibrational Frequencies

Theoretical calculations can simulate the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. These simulations are essential for assigning specific vibrational modes (e.g., stretching, bending, twisting) to the experimentally observed absorption bands. mdpi.com

The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to atomic displacements. This yields a set of harmonic vibrational frequencies. mdpi.com It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental values, as the harmonic approximation tends to overestimate frequencies. mdpi.com For 1,1-dimethylhydrazine, computational studies have been performed to calculate its vibrational frequencies using various levels of theory. acs.org On adsorption to silica (B1680970) surfaces, the C-H stretching and methyl deformation modes of methylhydrazines are observed to shift to higher frequencies, an effect that can be explored computationally. science.gov

Theoretical Ionization Energies

The ionization energy (IE) is the minimum energy required to remove an electron from a molecule in its gaseous state. It is a fundamental property related to a molecule's reactivity and electronic structure. Computational methods can calculate both the adiabatic ionization energy (IEa, from the ground state of the neutral to the ground state of the ion) and the vertical ionization energy (IEv, where the ion has the same geometry as the neutral).

For the parent compound, 1,1-dimethylhydrazine, the adiabatic ionization energy has been experimentally determined to be 7.78 ± 0.16 eV, with a vertical ionization energy of 8.86 ± 0.01 eV. acs.org These values are associated with the removal of an electron from the highest occupied molecular orbital (HOMO), which is primarily located on the nitrogen lone pairs. acs.org The addition of a butyl group, which is an electron-donating alkyl group, would be expected to lower the ionization energy of this compound relative to UDMH due to inductive effects.

Application of Density Functional Theory (DFT) and other Ab Initio Methods

The computational investigations described above are predominantly carried out using DFT and other ab initio ("from first principles") methods. aip.org These quantum mechanical approaches solve approximate forms of the Schrödinger equation to determine the electronic structure and energy of a molecule. arxiv.org

Density Functional Theory (DFT): This is a widely used method due to its favorable balance of accuracy and computational cost. Functionals like B3LYP are commonly employed for studying hydrazine derivatives. acs.orgnih.gov DFT is used for geometry optimization, frequency calculations, NMR shift predictions, and determining thermochemical properties. science.govnih.govscielo.br For instance, DFT calculations have been used to study the adsorption mechanism of UDMH on graphene oxide surfaces. nih.gov

Ab Initio Methods: These methods are based on solving the Hartree-Fock equations and can be systematically improved by including electron correlation. Methods like Møller-Plesset perturbation theory (e.g., MP2) and coupled-cluster theory offer higher accuracy than DFT for some properties but are more computationally demanding. acs.orgmdpi.com For 1,1-dimethylhydrazine, methods such as MP2 and various basis sets (e.g., 6-31G(d), 6-311+G(2df,p)) have been used to optimize its structure and calculate vibrational frequencies. acs.org

These computational tools provide a powerful framework for a detailed, atomistic understanding of this compound, from its stable structure and spectroscopic signatures to its reaction energetics and transformation pathways. arxiv.orgaip.org

Applications in Advanced Chemical Synthesis and Materials Science Excluding Medical/toxicological

Role as a Reagent in Organic Transformations

As a substituted hydrazine (B178648), this compound is a versatile reagent for constructing complex molecular architectures, particularly those involving nitrogen atoms.

The formation of a carbon-nitrogen (C-N) bond is a fundamental process in organic synthesis. 1,1-Disubstituted hydrazines are effective reagents for this purpose. A primary application involves the reaction with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. For instance, the analog 1,1-dimethylhydrazine (B165182) (UDMH) reacts with formaldehyde (B43269) to produce 1,1-dimethyl-2-methylene hydrazone (MDH). mdpi.comnih.govmdpi.com This reaction creates a new C=N double bond and transforms the hydrazine into a versatile intermediate. mdpi.com

Another significant C-N bond-forming reaction is the direct amination of certain aromatic compounds. Derivatives of UDMH, such as 1,1,1-trimethylhydrazinium (B8733633) iodide, can be used for the C-amination of electron-deficient nitroazoles, introducing an amino group onto the heterocyclic ring. mdpi.com Furthermore, reactions with electrophilic agents like chloroacetaldehyde (B151913) can lead to the formation of new C-N linkages, producing intermediates that can be used in subsequent synthetic steps. gatech.edu

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are crucial in many areas of chemistry. 2-Butyl-1,1-dimethylhydrazine and its analogs serve as key building blocks for a variety of nitrogen-containing heterocycles.

The hydrazone derivatives mentioned previously are particularly useful in cycloaddition reactions. Research has shown that hydrazones derived from UDMH can react with various CH-acids, such as tetracyanoethylated ketones, to construct complex, fused heterocyclic systems like pyrrolo[3,4-c]quinolines. mdpi.com

Other notable examples include:

Isoquinoline Synthesis : 1,1-dimethylhydrazine reacts with 2-propenylbenzaldehydes to form 1-azatriene intermediates in situ. These intermediates undergo a 6π-electron cyclization, followed by the elimination of dimethylamine (B145610), to yield polysubstituted 3-methylisoquinolines. conicet.gov.ar

Pyrrole and Pyrazole (B372694) Synthesis : Hydrazones like mono(dimethylhydrazon) glyoxal (B1671930) (DMHG), synthesized from UDMH, are valuable in creating bioactive heterocycles such as pyrroles, pyrazoles, and isoxazoles through various synthetic routes, including cycloaddition reactions. nih.gov An iodine-mediated, one-pot reaction between α,β-unsaturated ketones and hydrazine salts provides a direct pathway to substituted pyrazoles. researchgate.net

Table 1: Examples of Heterocycle Synthesis Using 1,1-Dimethylhydrazine (UDMH) as an Analog

| Starting Materials | Reagent (Analog) | Heterocyclic Product | Reaction Type | Reference |

| 2-Propenylbenzaldehyde | 1,1-Dimethylhydrazine | 3-Methylisoquinoline | 6π-Electron Cyclization/Elimination | conicet.gov.ar |

| Tetracyanoethylated Ketones | 1,1-Dimethylhydrazine | Pyrrolo[3,4-c]quinoline | Multi-step Cycloaddition/Condensation | mdpi.com |

| α,β-Unsaturated Aldehydes/Ketones | Hydrazine Salts | Substituted Pyrazoles | Condensation/Oxidative Cyclization | researchgate.net |

| Glyoxal, Indoloquinone | 1,1-Dimethylhydrazine | Pyrroles, Isoxazoles, etc. | Cycloaddition (e.g., Diels-Alder) | nih.gov |

Precursor for Complex Organic Molecules

Beyond its role as a direct reagent, this compound functions as a foundational precursor for more elaborate molecular structures.

The compound's structure allows it to be incorporated into larger molecules through sequential reactions. Its derivatives can be carried through multiple synthetic steps to achieve a complex final target. A notable application is in the synthesis of analogs of naturally occurring compounds. For example, derivatives of UDMH have been employed in the multi-step synthesis of marine alkaloids and their structural analogs, such as ascididemine, which possess intricate molecular frameworks. nih.gov

Additionally, UDMH can be used to create other versatile chemical intermediates. Its reaction with various organylchlorosilanes produces organosilicon derivatives of hydrazine. sibran.ru These resulting compounds, containing highly reactive Si-N and N-H bonds, are valuable as starting reagents in fine organic synthesis. sibran.ru

Compounds with a high percentage of nitrogen often exhibit unique properties, including high energy density. Hydrazine derivatives are logical precursors for such molecules due to their inherent N-N bond. They are used in the synthesis of nitrogen-rich heterocyclic systems like triazoles and tetrazoles. While specific pathways starting from this compound are not extensively documented, the general chemistry of hydrazines is central to the field of high-nitrogen energetic materials. For example, related compounds are used to synthesize energetic ionic salts like triaminoguanidinium dinitramide, which are explored as potential environmentally benign explosives. researchgate.net

Utility in Polymer Chemistry and Material Stabilization

The reactivity of this compound and its analogs extends to the field of materials science, particularly in the creation and protection of polymers.

Research has led to the development of stabilizers for organic polymers that incorporate a 1,1-dimethylhydrazine functional group. google.com One patented invention describes a bifunctional stabilizer that combines a 1,1-dimethylhydrazine moiety with a hindered phenol (B47542) structure. This molecule is designed to enhance the antioxidant, heat-resisting, and anti-NOx characteristics of polymers such as polyoxymethylene and polyurethane. google.com The hydrazine group also finds use as a stabilizer for fuel additives. chemicalbook.com

In addition to stabilization, hydrazine derivatives can be directly involved in forming new materials.

Polymerization : The methylene (B1212753) derivative of UDMH, 1,1-dimethyl-2-methylene hydrazone (MDH), can undergo polymerization under acidic conditions. mdpi.comnih.gov

Thin Film Deposition : In materials science, 1,1-dimethylhydrazine has been used as a nitrogen source in atomic layer deposition (ALD). When used with a suitable metal-organic precursor, it facilitates the growth of thin metal nitride films, such as NiₓN. google.com

Table 2: Applications in Polymer Chemistry and Materials Science

| Application | Role of Hydrazine Derivative | Material/Polymer System | Reference |

| Polymer Stabilization | Component of a bifunctional antioxidant and heat stabilizer | Polyoxymethylene, Polyurethane, etc. | google.com |

| Fuel Additive | Stabilizer | Organic Peroxide Fuel Additives | chemicalbook.com |

| Polymer Synthesis | Monomer (as 1,1-dimethyl-2-methylene hydrazone) for polymerization | Poly(hydrazone) derivative | mdpi.comnih.gov |

| Material Deposition | Nitrogen precursor/co-reagent in Atomic Layer Deposition (ALD) | Nickel Nitride (NiₓN) Thin Films | google.com |

Information Unavailabe for this compound Applications

Following a comprehensive search of scientific literature, patents, and chemical databases, it has been determined that there is no publicly available information regarding the specific applications of the chemical compound This compound (CAS No. 54007-23-7) within the detailed framework requested.

The outlined topics, including applications in advanced chemical synthesis, materials science, and specialized industrial uses, could not be substantiated with research findings or documented use cases for this specific molecule. Searches for its role in:

Integration into polymer backbones

Application as a stabilizer or cross-linking agent

Use as a precursor for chemical fuels

Application as a low-temperature nitrogen source in Metalorganic Vapor Phase Epitaxy (MOVPE)

Involvement in photographic chemicals or plant growth control

Development of novel hydrazine-based ligands and catalysts

yielded no relevant results for this compound.

It is important to note that many of the specified applications are well-documented for the related, and more widely studied, compound 1,1-dimethylhydrazine (UDMH). However, per the strict requirement to focus solely on the butyl-substituted derivative, this information cannot be used to describe the properties and applications of this compound.

Therefore, this article cannot be generated as the necessary, scientifically accurate content for each specified section and subsection for this compound is not present in the available public and scientific domains.

Derivatives and Analogues of 2 Butyl 1,1 Dimethylhydrazine

Synthesis and Reactivity of N-Acyl Hydrazides

N-acyl hydrazides, or acylhydrazides, are significant derivatives of hydrazines, characterized by the -C(=O)NHNH- functional group. They serve as crucial intermediates in organic synthesis. mdpi.com

The acylation of 1,1-dialkylhydrazines such as 2-butyl-1,1-dimethylhydrazine proceeds at the more sterically accessible and nucleophilic terminal nitrogen atom (N2). Common methods involve reactions with acylating agents like carboxylic acid anhydrides and acyl chlorides. google.com.naacs.org

The reaction with a carboxylic acid anhydride (B1165640) typically yields the corresponding 1-acyl-1,1-dialkylhydrazine. researchgate.net For instance, reacting 1,1-dimethylhydrazine (B165182) with caproic anhydride produces 1,1-dimethyl-2-caproylhydrazine. google.com.na Similarly, the reaction of methylhydrazine with anhydrides like acetic, propionic, or benzoic anhydride predominantly forms the 1-acyl-1-methylhydrazine isomer. researchgate.net In contrast, reactions with esters tend to yield the 1-acyl-2-alkylhydrazine as the major product. researchgate.net Transition-metal-catalyst-free reactions of activated amides with hydrazine (B178648) in an aqueous environment also provide a route to acyl hydrazides. organic-chemistry.org

Table 1: Selected Methods for Acylhydrazine Formation from 1,1-Dialkylhydrazines This table summarizes general methods applicable to the synthesis of N-acyl derivatives of this compound, based on data for analogous compounds.

| Acylating Agent | Hydrazine Substrate | Base/Catalyst | Solvent | Product Type | Ref. |

|---|---|---|---|---|---|

| Acyl Chloride | N'-methyl benzohydrazide | DIEA | CH2Cl2 | N'-acetyl-N'-methyl benzohydrazide | rsc.org |

| Carboxylic Anhydride | 1,1-Dimethylhydrazine | None (reflux) | Benzene | 1,1-Dimethyl-2-acylhydrazine | google.com.na |

| Methyl Formate | 1,1-Dimethylhydrazine | N/A | N/A | 1,1-Dimethyl-2-formylhydrazine | google.com.na |

| Activated Amides | Hydrazine | None | Water | Acyl hydrazide | organic-chemistry.org |

| Aryl Iodides | N-acyl-N'-substituted hydrazines | CuI / Cs2CO3 | DMSO | N-acyl-N',N'-disubstituted hydrazine | organic-chemistry.org |

Acylhydrazides are versatile synthons for a variety of chemical transformations. They are key precursors for the synthesis of numerous five- and six-membered heterocyclic rings containing one or more heteroatoms. mdpi.com One notable transformation is their use in the synthesis of aminimides. These compounds can undergo pyrolysis, leading to a rearrangement analogous to the Curtius reaction, to produce isocyanates. researchgate.net For example, trimethylamine-benzimide decomposes upon heating to form phenyl isocyanate. researchgate.net Acylhydrazides can also be alkylated at the nitrogen atoms to generate more complex structures. thieme-connect.de Furthermore, they can be converted to other functional groups, highlighting their synthetic utility. organic-chemistry.org

Chemistry of Hydrazones Derived from this compound

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNR₃R₄. Those derived from 1,1-dialkylhydrazines, known as N,N-dialkylhydrazones, are formed through the condensation of the hydrazine with an aldehyde or a ketone. soeagra.comresearchgate.net This reaction is a standard method for their preparation and typically involves heating the reactants in a solvent like ethanol. mdpi.comacs.org

N,N-dialkylhydrazones are highly valuable in organic synthesis due to the reactivity of the C=N double bond and the adjacent nitrogen atoms. researchgate.net They are stable, often crystalline, compounds that serve as protected forms of carbonyl compounds and as intermediates for various transformations. soeagra.com

Hydrazones are also critical building blocks for synthesizing heterocyclic compounds. mdpi.comnih.gov Their electron-rich C=N bond allows them to participate in various cycloaddition reactions. nih.gov The conversion of toxic 1,1-dimethylhydrazine (a rocket fuel) into its less toxic methylene (B1212753) derivative (formaldehyde dimethylhydrazone) for subsequent use in organic synthesis underscores the synthetic value and practical importance of hydrazones. nih.govmdpi.com

Table 2: Synthetic Applications of N,N-Dialkylhydrazones This table outlines key synthetic uses based on the chemistry of N,N-dimethylhydrazones, which is analogous to hydrazones of this compound.

| Application | Reaction Type | Key Reagents | Resulting Structure | Ref. |

|---|---|---|---|---|

| α-Alkylation of Ketones | Metalation & Alkylation | LDA, Alkyl Halide | α-Alkylated Ketone (after hydrolysis) | researchgate.net |

| Heterocycle Synthesis | Cycloaddition [4+2] | Dienophiles | Tetrahydropyridines, Piperidines | researchgate.netnih.govmdpi.com |

| Reduction to Hydrazines | Reduction | Primary Amine Boranes | 1,1-Dialkylhydrazines | nsf.gov |

| C-F Bond Formation | Perfluoroalkylation | Togni Reagent | α-Trifluoromethyl Hydrazone | acs.org |

| Synthesis of Amines | Reductive Cleavage | N/A | Primary Amines | researchgate.net |

The reactivity of N,N-dialkylhydrazones in cycloaddition reactions is a cornerstone of their synthetic utility. Specifically, α,β-unsaturated N,N-dimethylhydrazones can function as either 1-aza or 2-azadienes in hetero-Diels-Alder reactions, providing a powerful strategy for constructing nitrogen-containing six-membered rings. researchgate.netmdpi.comresearchgate.net

When acting as a 1-azadiene, the C=C-C=N system of the hydrazone reacts with a dienophile. This approach has been used to synthesize piperidino-indoloquinolines, which are key components of marine alkaloid analogs. mdpi.com Conversely, when the hydrazone acts as a 2-azadiene (diene), the C=N-N=C system (in the case of glyoxal (B1671930) dimethylhydrazone) or C=C-N=N system (in an azoalkene) can react with a diene. The dimethylhydrazone of acrolein (DMHA) has been effectively used as a dienophile in Diels-Alder reactions, where its electron-donating imine group helps to overcome the high energy barriers often associated with α,β-unsaturated carbonyl compounds. mdpi.com

However, the reactivity can be substrate-dependent. Unactivated N,N-dimethylhydrazones may fail to react with simple dienes even under harsh conditions. mit.edu In some cases, cycloaddition can proceed through different pathways, such as [4+2] versus [2+2] cycloaddition, depending on the reaction conditions. nih.govmdpi.com

Table 3: Diels-Alder Reactivity of N,N-Dimethylhydrazone Derivatives This table presents examples of Diels-Alder reactions involving N,N-dimethylhydrazones, illustrating the expected reactivity for analogous butyl-substituted derivatives.

| Hydrazone Type (as Diene/Dienophile) | Reaction Partner | Conditions | Product Type | Yield | Ref. |

|---|---|---|---|---|---|

| DMHA (Dienophile) | Indoloquinone | H₂, Pd/C, 10 bar | Piperidino-indoloquinoline | - | mdpi.com |

| DMHA (Diene) | Acrylonitrile | Benzene, 120 °C | Six-membered cycloadduct | 67% | nih.gov |

| DMHA (Diene) | Acrylonitrile | Acetonitrile (B52724), 140 °C | Bicyclooctane ([2+2] product) | 11% | nih.gov |

| α,β-Unsaturated Hydrazone (1-Azadiene) | Alkyne | Heat | 2,2'-Bipyridine (after aromatization) | - | researchgate.net |

| Unactivated Hydrazone | Isoprene | Toluene, 160 °C, 17 h | No Reaction | 0% | mit.edu |

Organosilicon Derivatives and Their Unique Properties

Organosilicon derivatives of 1,1-dimethylhydrazine are formed by creating a silicon-nitrogen (Si-N) bond. The synthesis and properties of these compounds provide a framework for understanding the corresponding derivatives of this compound. sibran.ru

The primary methods for synthesizing these compounds involve the reaction of the hydrazine with an organosilicon halide (hydrazinolysis) or an organoaminosilane (hydrazination). sibran.ru For example, the reaction of 1,1-dimethylhydrazine (DMH) with trimethylchlorosilane in a nonpolar solvent like pentane (B18724) yields trimethyl(2,2-dimethylhydrazino)silane with high efficiency. sibran.ru Using organohydridosilanes via dehydrocondensation is another, though less common, synthetic route. sibran.ru

A key feature of these organosilicon hydrazines is the high reactivity of the Si-N bond. This bond is susceptible to cleavage by both acids and bases. sibran.ru This reactivity makes them useful silylating agents for synthesizing various nitrogen-containing compounds, such as polyamines and azasila-cyclohexanes. sibran.ru The reducing properties of these compounds are also notable, particularly if the molecule contains Si-H bonds. sibran.ru The interaction of these derivatives with other reagents can lead to complex transformations; for instance, reaction with butyl lithium can metalate the hydrazine, creating a new reactive intermediate. sibran.ru

Table 4: Synthesis of Organosilicon Derivatives of 1,1-Dimethylhydrazine (DMH) This table summarizes synthetic routes to organosilicon hydrazines, which are applicable to this compound.

| Synthesis Method | DMH Reactant | Silicon Reactant | Solvent | Product Example | Ref. |

|---|---|---|---|---|---|

| Hydrazinolysis | 1,1-Dimethylhydrazine | Trimethylchlorosilane | Pentane | Me₃SiNHNMe₂ | sibran.ru |

| Hydrazination | 1,1-Dimethylhydrazine | Organoaminosilanes | - | R₃SiNHNMe₂ | sibran.ru |

| Organometallic | Me₃SiNHNMe₂ | Butyl Lithium (RLi) | - | Me₃SiNLiNMe₂ | sibran.ru |

| Reaction with Dichlorosilane | 1,1-Dimethylhydrazine | Dichlorodimethylsilane | - | Me₂NNHSiMe₂Cl | nasa.gov |

Synthesis via Hydrazinolysis and Hydrazination

Organosilicon derivatives of hydrazines are a significant class of compounds, and their synthesis can be primarily achieved through two main routes: hydrazinolysis and hydrazination. sibran.ru These methods are well-established for 1,1-dimethylhydrazine (DMH) and are applicable for producing analogous derivatives of this compound. sibran.ru

Hydrazinolysis involves the reaction of a hydrazine with an organosilicon compound containing a silicon-halogen bond, typically a Si-Cl bond. For instance, the reaction of 1,1-dimethylhydrazine with organochlorosilanes yields triorganylsilylhydrazines. sibran.ru This process is considered the most general method for obtaining Si-substituted DMH derivatives. sibran.ru The reaction of trimethylchlorosilane with an ether solution of DMH in excess at 0°C, followed by boiling, can produce Me₃SiNHNMe₂ with a yield of 85–90%. sibran.ru A similar approach could be employed for this compound.

Hydrazination , on the other hand, is the interaction of a hydrazine with an organoaminosilane. sibran.ru This represents an alternative pathway to form the crucial Si-N bond characteristic of these derivatives.

A specific example of hydrazinolysis is the reaction of 1,1,2,2-tetramethyl-1,2-dichlorodisilane with DMH, which results in the exothermic formation of 1,1,2,2-tetramethyl-1,2-bis(2',2'-dimethylhydrazino)disilane. sibran.ru

| Synthetic Method | Reactants | Product Type | Key Features |

| Hydrazinolysis | Hydrazine (e.g., DMH) + Organochlorosilane | Si-substituted hydrazine | General and widely applicable method for creating Si-N bonds. sibran.ru |

| Hydrazination | Hydrazine (e.g., DMH) + Organoaminosilane | Si-substituted hydrazine | Alternative route to Si-N bond formation. sibran.ru |

Silicon-Nitrogen Bond Reactivity

The organosilicon derivatives of hydrazines are characterized by their highly reactive Si-N bonds. sibran.ru This reactivity opens up extensive possibilities for their application in fine organic synthesis as intermediates for producing various agrochemical and medical preparations. sibran.ru The inherent weakness of the N-N bond linkage also contributes to the unusual reactivity of hydrazinosilanes. The bond energy of the N-N bond in 1,1-dimethylhydrazine is approximately 246.9 kJ/mol, which is significantly lower than that of Si-C or N-C bonds, facilitating its homolytic cleavage. google.com This inherent reactivity makes these derivatives valuable starting materials for further chemical transformations.

Other Alkylated and Substituted Hydrazine Analogues

The principles of synthesis and reactivity extend to a broader range of hydrazine analogues where the alkyl groups are varied in length, branching, or replaced by other functional groups.

Comparative Studies with Different Alkyl Chain Lengths and Branching

The nature of the alkyl substituent on the hydrazine core significantly influences the molecule's properties and reactivity. Studies on homologous series of hydrazine derivatives reveal clear structure-activity relationships.

For example, in a study of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, the length of the alkyl chain was found to be a critical determinant of their biological activity. mdpi.comnih.gov While N-tridecyl and N-pentadecyl derivatives were the most potent inhibitors of acetylcholinesterase (AChE), optimal inhibition of butyrylcholinesterase (BuChE) was observed with shorter alkyl chain lengths, specifically from C₅ to C₇. mdpi.comnih.gov This demonstrates that modifying the alkyl chain, such as changing the butyl group in a this compound analogue, can fine-tune its biological target specificity.

Kinetic studies on the nucleophilicity of various amines and hydrazines have also quantified the effect of alkylation. Replacing hydrogen atoms in ammonia (B1221849) with methyl groups significantly increases nucleophilicity. researchgate.net A similar activating trend is seen in hydrazines; methyl groups on one nitrogen atom increase its reactivity. researchgate.net Conversely, branching in the alkyl groups of primary amines leads to a steady decrease in reactivity. researchgate.net

| Hydrazine Analogue | Alkyl Chain Feature | Observed Effect | Reference |

| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | C₁₃ and C₁₅ chains | Potent and selective inhibition of AChE. | mdpi.comnih.gov |

| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | C₅ to C₇ chains | Optimal inhibition of BuChE. | mdpi.comnih.gov |

| Methylhydrazine & 1,1-Dimethylhydrazine | Methylation of nitrogen | Increased nucleophilicity of the substituted nitrogen. | researchgate.net |

| Primary Amines | Branching of alkyl group (e.g., tert-butyl) | Reduction in nucleophilic reactivity compared to linear chains. | researchgate.net |

Impact of Substitution on Reactivity and Synthetic Accessibility

The introduction of substituents, particularly on an aromatic ring within a hydrazine derivative, profoundly affects the molecule's electronic properties and reactivity. The Hammett principle, which quantifies the electronic influence of substituents (electron-donating vs. electron-withdrawing), is often applied to understand these effects. nih.gov

In studies of salicylaldehyde (B1680747) hydrazone derivatives, a clear correlation was found between the nature of the substituent and the N-N bond length. Electron-donating groups attached to the phenyl ring were found to lengthen the N-N bond. nih.govacs.org This modulation of geometric and electronic properties via substitution is a key principle in designing hydrazine derivatives with specific reactivity profiles. nih.gov

From a synthetic standpoint, the choice of substituents can influence the accessibility of certain analogues. The synthesis of hydrazine derivatives can be achieved through various methods, including the alkylation of carbazates, which has been shown to be effective for producing a range of protected hydrazines. cdnsciencepub.comresearchgate.net Furthermore, enzymatic methods using imine reductases (IREDs) have been developed for the reductive amination of carbonyls with hydrazines (reductive hydrazination), enabling the synthesis of diverse substituted acyclic and cyclic N-alkylhydrazines. d-nb.info

Structure-Reactivity Relationships in this compound Derivatives

The relationship between the structure of this compound derivatives and their reactivity is governed by several key factors:

Alkylation at the Nitrogen Center : As established in comparative studies, alkylation directly impacts the nucleophilicity of the nitrogen atoms. researchgate.net In a this compound framework, the dimethylated nitrogen (N1) is a tertiary amine center, while the butylated nitrogen (N2) is a secondary center. Their relative reactivity in nucleophilic substitution reactions will be influenced by steric hindrance from the butyl and methyl groups.

Nature of the Butyl Group : The n-butyl group is a simple alkyl chain. However, modifications such as branching (e.g., iso-butyl, sec-butyl, tert-butyl) would be expected to decrease nucleophilic reactivity due to increased steric hindrance, a trend observed in primary amines. researchgate.net

Influence of Substituents : If the butyl group were to be replaced by a functionalized chain (e.g., containing an aryl group), the electronic properties of that substituent would modulate the reactivity of the entire molecule. nih.govacs.org Electron-donating groups would generally increase the electron density on the hydrazine core, potentially enhancing the nucleophilicity of the N2 nitrogen, while electron-withdrawing groups would have the opposite effect.

N-N Bond Lability : The inherent weakness of the hydrazine N-N bond is a central feature of its chemistry. google.comresearchgate.net In derivatives, particularly those that can form stable radicals or intermediates upon cleavage, this lability can be exploited in synthetic applications. The substituents attached to the nitrogen atoms will influence the stability of these potential intermediates, thereby affecting the reaction pathways the derivative is likely to undergo.

Future Research Directions and Emerging Trends in 2 Butyl 1,1 Dimethylhydrazine Chemistry

Development of More Sustainable and Atom-Economical Synthetic Methodologies

A major thrust in modern chemistry is the development of synthetic methods that are not only efficient but also environmentally benign. This involves maximizing the incorporation of all starting materials into the final product, a concept known as atom economy, and minimizing waste.

Catalytic and Biocatalytic Approaches

The development of novel catalytic systems is at the forefront of sustainable synthesis. While specific catalytic syntheses for 2-butyl-1,1-dimethylhydrazine are not extensively detailed in current literature, broader advancements in hydrazine (B178648) chemistry offer significant promise.